molecular formula C28H25N3O2S B2794347 3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034588-95-7

3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2794347
CAS No.: 2034588-95-7
M. Wt: 467.59
InChI Key: QAKVTJOEZLBWNQ-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034518-39-1) is a chemical compound with a molecular formula of C28H25N3O2S and a molecular weight of 467.6 g/mol . It belongs to the pyrrolo[3,2-d]pyrimidinone chemical class, a structural scaffold of significant interest in medicinal chemistry due to its potential biological activities. Structurally related pyrrolo[3,2-d]pyrimidine analogs have been investigated in pharmaceutical research for their potential as kinase inhibitors and microtubule-destabilizing agents . These compounds can mimic purine bases, allowing them to interact with various enzymatic targets. Some derivatives have shown promise in early-stage research for modulating signal transduction pathways . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-19-8-6-10-21(14-19)18-34-28-30-25-24(22-11-4-3-5-12-22)16-29-26(25)27(32)31(28)17-20-9-7-13-23(15-20)33-2/h3-16,29H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVTJOEZLBWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound’s closest structural analog is 3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (), differing only in the position of the methyl group on the benzylthio substituent (3-methyl vs. 2-methyl). This positional isomerism is critical in medicinal chemistry, as it influences steric interactions, solubility, and target binding.

Table 1: Structural Comparison of Target Compound and Key Analog

Feature Target Compound 2-Methylbenzylthio Analog
Substituent at Position 2 (3-Methylbenzyl)thio (2-Methylbenzyl)thio
Molecular Weight (g/mol) ~529.6 (calculated) ~529.6 (calculated)
logP (Predicted) ~5.2 (estimated) ~5.0 (estimated)
Key Structural Impact Enhanced hydrophobic bulk Increased steric hindrance near sulfur

Comparative Analysis of Physicochemical Properties

  • Solubility: The 3-methylbenzylthio group in the target compound may marginally improve solubility in non-polar environments compared to the 2-methyl analog due to reduced steric crowding around the sulfur atom.
  • Metabolic Stability: The 3-methoxy group on the benzyl moiety may slow oxidative metabolism compared to non-methoxy analogs, though direct data is lacking.

Pharmacological and Biochemical Comparisons

  • Kinase Inhibition: Pyrrolo[3,2-d]pyrimidinones often target ATP-binding pockets in kinases. The 3-methylbenzylthio group may optimize hydrophobic interactions in deeper binding pockets, whereas the 2-methyl analog might exhibit weaker binding due to steric clashes .
  • Selectivity : Substitutions at position 2 are critical for kinase selectivity. The 3-methyl group could reduce off-target effects compared to bulkier or more polar substituents.

Q & A

Basic: What are the common synthetic routes for synthesizing this pyrrolopyrimidine derivative?

Answer:
The synthesis typically involves multi-step organic reactions :

Core Formation : Cyclization of precursors (e.g., substituted pyrimidines or pyrroles) under acidic/basic conditions to form the pyrrolo[3,2-d]pyrimidine core .

Substitution Reactions : Introduction of substituents (e.g., 3-methoxybenzyl or 3-methylbenzylthio groups) via nucleophilic substitution or coupling reactions. For example, thioether formation using benzyl thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Techniques like column chromatography or recrystallization ensure high purity .

Advanced: How can reaction conditions be optimized to improve yield during the final cyclization step?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst Use : Bases like NaH or DBU accelerate cyclization .
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield in some cases .

Basic: What spectroscopic methods validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtained .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values to compare potency across studies .

Advanced: What structure-activity relationship (SAR) trends are observed with substituent variations?

Answer:

  • 3-Methoxybenzyl Group : Enhances solubility and target binding affinity due to electron-donating methoxy groups .
  • 3-Methylbenzylthio Group : Increases hydrophobic interactions, improving membrane permeability .
  • Phenyl at Position 7 : Critical for π-π stacking with aromatic residues in enzyme active sites .

Advanced: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures .
  • Plasma Stability : Incubation in human/animal plasma quantifies metabolic susceptibility .

Basic: What in vitro models are suitable for preliminary biological screening?

Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT/WST-1 protocols .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram+/Gram– bacteria .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger predicts interactions with active sites .
  • MD Simulations : GROMACS/AMBER simulations assess binding stability over time .
  • QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to activity .

Advanced: How are toxicity profiles evaluated in early-stage research?

Answer:

  • In Vitro Cytotoxicity : HepG2 cells assess hepatotoxicity via LDH release assays .
  • hERG Inhibition : Patch-clamp assays predict cardiac toxicity risks .
  • Ames Test : Screen for mutagenicity using Salmonella strains .

Advanced: What orthogonal assays validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNAi Knockdown : Reduced activity in target-knockdown cells validates specificity .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics .

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